N-(4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)phenyl)acetamide
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Description
N-(4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)phenyl)acetamide is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.394. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Crystallography
The title compound, closely related to N-(4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)phenyl)acetamide, exhibits a planar 4,5-dihydro-1,2,4-triazine ring and is involved in intermolecular hydrogen bonding in its crystal structure. This kind of compound shows significant inclinations with respect to various other ring structures, indicating potential applications in crystallography and molecular structure studies (Fun et al., 2011).
Synthesis of Lamotrigine Analogs and Antibacterial Agents
This compound derivatives have been synthesized as analogs of lamotrigine, a well-known antiepileptic drug. These derivatives demonstrated interesting antibacterial activity against various bacteria including Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019).
Biological Activity in Heterocyclic Compounds
The compound under discussion, being a derivative of 1,2,4-triazine, holds potential in the study of biological activities of heterocyclic compounds. These compounds show varied reactivity and have been used in synthesizing a wide range of biologically active molecules (El‐Barbary et al., 2005).
Potential in Anticancer Research
Derivatives of this compound have shown promise in anticancer research. Some synthesized derivatives exhibit notable inhibitory effects against cancer cell lines, indicating their potential as anticancer agents (Bekircan et al., 2008).
Properties
IUPAC Name |
N-[4-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-12-3-5-14(6-4-12)11-17-18(26)22-19(24-23-17)21-16-9-7-15(8-10-16)20-13(2)25/h3-10H,11H2,1-2H3,(H,20,25)(H2,21,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONJHDLKQDHHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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